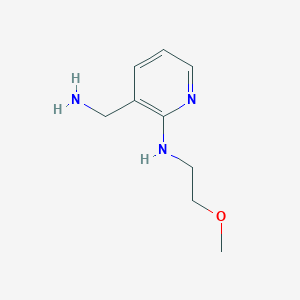

3-(aminomethyl)-N-(2-methoxyethyl)pyridin-2-amine

Description

3-(Aminomethyl)-N-(2-methoxyethyl)pyridin-2-amine is a pyridine derivative characterized by an aminomethyl group at the 3-position and a methoxyethyl-substituted amine at the 2-position of the pyridine ring. This structure combines electron-donating (methoxy) and nucleophilic (amine) groups, making it a versatile intermediate in organic synthesis. Its bifunctional nature allows participation in cyclization, alkylation, and coordination chemistry, as seen in related pyridin-2-amine derivatives .

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-(aminomethyl)-N-(2-methoxyethyl)pyridin-2-amine |

InChI |

InChI=1S/C9H15N3O/c1-13-6-5-12-9-8(7-10)3-2-4-11-9/h2-4H,5-7,10H2,1H3,(H,11,12) |

InChI Key |

WIEWANFIUCQKHW-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1=C(C=CC=N1)CN |

Origin of Product |

United States |

Biological Activity

3-(Aminomethyl)-N-(2-methoxyethyl)pyridin-2-amine is an organic compound with a pyridine ring that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(aminomethyl)-N-(2-methoxyethyl)pyridin-2-amine is , with a molecular weight of approximately 182.24 g/mol. The compound features:

- A pyridine ring at the 2-position

- An amino group at the 3-position

- A methoxyethyl side chain attached to the nitrogen atom of the amine

This unique structure is believed to influence its pharmacological properties, enhancing solubility and bioavailability, which are critical for therapeutic applications.

Biological Activity

Research indicates that 3-(aminomethyl)-N-(2-methoxyethyl)pyridin-2-amine exhibits various pharmacological properties, particularly in neurological and inflammatory pathways. Preliminary studies suggest that it may interact with specific receptors or enzymes, influencing disease mechanisms.

Potential Pharmacological Applications

- Neuroprotective Effects :

-

Antimicrobial Activity :

- The methoxyethyl group may enhance the compound's antimicrobial properties, providing a basis for further exploration in infectious disease treatment.

- Interaction with Nitric Oxide Synthase :

Synthesis Methods

Various synthetic routes have been explored for producing 3-(aminomethyl)-N-(2-methoxyethyl)pyridin-2-amine. One notable method involves a two-component reaction using aryl vinamidinium salts, which has been optimized for yield and efficiency .

Summary of Synthesis Conditions

| Reaction Component | Solvent | Yield (%) |

|---|---|---|

| Aryl vinamidinium salts | Dimethyl sulfoxide (DMSO) | 45 |

| Base Catalyst | Triethylamine (Et₃N) | Optimal |

This synthesis approach highlights the importance of solvent choice and catalyst selection in maximizing product yield.

Interaction Studies

In silico studies have indicated significant binding affinities of 3-(aminomethyl)-N-(2-methoxyethyl)pyridin-2-amine to AChE and BChE, suggesting its potential as an inhibitor for these enzymes. Molecular docking simulations reveal favorable interaction profiles that warrant further investigation in preclinical settings .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals distinct biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Aminomethylpyridine | Pyridine ring with amino group | Neuroprotective effects |

| N-(2-Methoxyethyl)pyridin-2-amine | Pyridine ring with methoxyethyl group | Antimicrobial activity |

| 3-Fluoro-N-(2-methoxyethyl)pyridin-2-amine | Fluorine substitution on pyridine | Enhanced potency against targets |

| 4-Aminomethylpyridine | Amino group at the 4-position | Involved in various synthetic pathways |

This table illustrates how variations in substitution patterns can lead to differing biological activities, emphasizing the importance of structural modifications in drug design.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

*Calculated based on molecular formula C₈H₁₃N₃O.

Key Observations :

- Aminomethyl vs. Methoxyethyl: The presence of both groups in the target compound may enhance nucleophilicity and solubility compared to simpler analogs like 3-(aminomethyl)pyridin-2-amine (95), which lacks the methoxyethyl chain .

- Electron-Donating vs. Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 4-methyl-3-nitropyridin-2-amine) exhibit reduced nucleophilicity but increased electrophilicity, favoring electrophilic substitution reactions .

Key Observations :

- Antimicrobial Activity : Schiff bases of pyridin-2-amine (e.g., N-(5-nitro-2-hydroxybenzylidene)pyridin-2-amine) show solvent-dependent inhibition of S. aureus and E. coli, suggesting that the target compound’s methoxyethyl group could modulate solubility and bioavailability .

- Antiproliferative Potential: Thiazolyl-pyridin-2-amine derivatives with bulky substituents (e.g., 4'-fluorobiphenyl) exhibit enhanced activity, indicating that the aminomethyl group in the target compound may allow conjugation with bioactive moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.